Home > Products > Screening Compounds P41362 > N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide
N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide -

N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide

Catalog Number: EVT-4333056
CAS Number:
Molecular Formula: C30H27N3O6
Molecular Weight: 525.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1.1. Compound Description: TH08 is a potent anticancer agent that has demonstrated positive effects on Ehrlich ascites carcinoma (EAC) cells in Swiss albino mice. [] Studies have shown that TH08 effectively reduces tumor weight, increases survival duration in tumor-bearing mice, and inhibits tumor cell growth. [] Furthermore, TH08 exhibits a favorable hematological profile, positively impacting white and red blood cell counts and hemoglobin levels. []

1.2. Relevance: While TH08 shares the benzamide moiety with N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide, it diverges significantly in its core structure. TH08 incorporates a thiazolidine ring linked to a thiadiazole ring, both absent in the target compound. This difference highlights the structural diversity explored in anticancer research while showcasing the benzamide group as a potential pharmacophore. []

Imatinib (4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide)

2.1. Compound Description: Imatinib, a widely used therapeutic agent for leukemia, functions by specifically inhibiting the activity of tyrosine kinases. [] This polytopic molecule commonly exists as a piperazin-1-ium salt, including mesylate, picrate, citrate, fumarate, or malonate forms. []

Osimertinib Mesylate

3.1. Compound Description: Osimertinib mesylate is an antineoplastic agent. [] A significant focus in its development and production is controlling the levels of the potential genotoxic impurity "3-chloro-N-(2-((2-dimethylamino) ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl) pyrimidin-2-yl) amino) phenyl)propanamide". []

3.2. Relevance: Though Osimertinib mesylate itself was not structurally described in the provided abstract, its genotoxic impurity shares a structural resemblance with N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide. Both molecules feature an aniline moiety substituted with a complex side chain. [] This similarity underscores the importance of carefully controlling for structurally similar impurities during drug development, especially considering potential genotoxic effects.

4-[(1-methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide (ZINC18057104)

4.1. Compound Description: ZINC18057104 is a promising new antimicrobial agent identified through virtual screening targeting the Escherichia coli DNA gyrase. [] It exhibits potent antimicrobial activity against E. coli, including quinolone-resistant strains, suggesting a different mechanism of action compared to traditional quinolone antibiotics. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

5.1. Compound Description: (S)-17b is a potent, orally active, class I selective histone deacetylase (HDAC) inhibitor. [] This compound exhibits antitumor activity in vitro against the human myelodysplastic syndrome (SKM-1) cell line and in vivo in SKM-1 xenograft models. []

5.2. Relevance: Sharing the benzamide core with N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide, (S)-17b incorporates a pyridazinone ring system and a dimethylamino moiety. [] This structural comparison underscores the diverse applications of the benzamide scaffold in medicinal chemistry, ranging from anticancer agents to potential treatments for myelodysplastic syndrome.

N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide

6.1. Compound Description: This newly synthesized organic compound demonstrates promising antibacterial and antifungal activities. [] It effectively inhibits the growth of bacteria such as Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger. [] Additionally, it exhibits anticancer activity against MDA-MB-231 breast cancer cells. []

7.1. Compound Description: These compounds are designed as potential blockers of the influenza A M2 S31N proton channel, with modifications based on amantadine. [] They consist of amantadine linked to a (4-methoxy-2-hydroxy)-benzyl aryl head group via various linkers and adamantane modifications. []

7.2. Relevance: While structurally distinct from N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide, these conjugates highlight the use of the 4-methoxy phenyl group as a potential pharmacophore. [] Although used in a different therapeutic context (antiviral vs. unspecified), this shared structural element suggests potential overlap in their pharmacological properties or target interactions.

8.1. Compound Description: This series of compounds, synthesized from 4-methoxy benzoic acid and various secondary amines, displays notable anti-inflammatory and antinociceptive activities. [] Their efficacy was evaluated using carrageenan-induced paw edema and hot plate/tail immersion models. [] Notably, compounds with heterocyclic substitutions at the C-2 position of the acetamido group exhibited greater potency. []

8.2. Relevance: Similar to N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide, these triazole derivatives incorporate a 4-methoxy phenyl group. [] This shared structural feature, despite being part of a larger, distinct scaffold, indicates a potential for overlapping pharmacological properties.

9.1. Compound Description: This series of compounds, synthesized from the reaction of 3-Alkyl/Aryl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 2-(p-nitrobenzoxy)-3-methoxybenzaldehyde, were investigated for their biological and acidic properties. [] These compounds showed promising in vitro antibacterial activities against six bacterial strains. []

(E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives (8a-j)

10.1. Compound Description: This series of compounds was designed and synthesized with a focus on their antibacterial activity. [] Two compounds, 8d and 8f, showed enhanced activity against Gram-negative bacteria compared to the control drug gentamycin. []

11.1. Compound Description: These compounds belong to a family of molecules with promising therapeutic potential, particularly in treating proliferative diseases like cancer. [] They are being investigated for their ability to inhibit specific targets involved in cell growth and proliferation.

12.2. Relevance: These compounds, while sharing a distant structural similarity to N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide through their substituted phenyl rings, diverge significantly in their core structures. [] They incorporate a quinazoline ring system linked to a pyrazole ring, highlighting the structural diversity explored in anticancer drug development. []

N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylureas (5a-z)

13.1. Compound Description: This series of compounds, synthesized from 2-amino-4-substituted phenylthiazoles and phenylisocyanates, showed notable anti-inflammatory activity. [] Compounds N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl)-N'-phenylurea and N-[4-(4-methoxy phenyl-1,3-thiazol-2-yl)-N'-(4-bromophenyl)urea exhibited significant potency in reducing carrageenan-induced rat paw edema. []

13.2. Relevance: These compounds share a structural resemblance to N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide through their phenylurea moiety, although their core structures differ. [] They demonstrate how subtle modifications, such as incorporating a thiazole ring and different substituents on the phenyl rings, can impact biological activity.

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-4-6-oxo-2-piperidinyl] amino]-3-methoxy-N-(1-methyl-4-piperidinyl) benzamide

14.1. Compound Description: This compound is a potent and selective antagonist of the vasopressin V1a receptor. [, ] It exhibits therapeutic potential for various conditions, including dysmenorrhea, premature labor, and hypertension.

14.2. Relevance: This compound, while structurally distinct from N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide, highlights the use of a methoxy-substituted benzamide moiety in its structure. [, ] This shared feature suggests a possible overlap in their pharmacological properties or target interactions.

Properties

Product Name

N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide

IUPAC Name

N-[4-methoxy-2-[(2-phenoxyacetyl)amino]phenyl]-4-[(2-phenoxyacetyl)amino]benzamide

Molecular Formula

C30H27N3O6

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C30H27N3O6/c1-37-25-16-17-26(27(18-25)32-29(35)20-39-24-10-6-3-7-11-24)33-30(36)21-12-14-22(15-13-21)31-28(34)19-38-23-8-4-2-5-9-23/h2-18H,19-20H2,1H3,(H,31,34)(H,32,35)(H,33,36)

InChI Key

JESRROVVOWXESE-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)NC(=O)COC4=CC=CC=C4

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)NC(=O)COC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.